Epigoitrine

Vue d'ensemble

Description

Epigoitrin est un alcaloïde soufré isolé de la plante Isatis indigoticaCe composé a suscité un intérêt considérable en raison de ses activités antivirales, anticancéreuses et antithyroïdiennes . Il est connu pour sa capacité à réduire la susceptibilité au virus de la grippe et à atténuer la pneumonie dans les modèles induits par le stress .

Mécanisme D'action

Target of Action

Epigoitrin, a natural alkaloid from Isatis indigotica, primarily targets the mitochondrial antiviral signaling (MAVS) protein . MAVS plays a crucial role in the innate immune response to viral infections .

Mode of Action

Epigoitrin interacts with its target by reducing the protein expression of mitofusin-2 (MFN2) . The decrease in MFN2 levels leads to an elevation in MAVS protein expression . This interaction results in changes that help fight viral infections .

Biochemical Pathways

The reduction in MFN2 expression caused by Epigoitrin elevates MAVS protein expression . This increase in MAVS subsequently leads to the production of IFN-β and interferon inducible transmembrane 3 (IFITM3) . These proteins are part of the body’s antiviral defenses and help to combat viral infections .

Result of Action

Epigoitrin significantly decreases the susceptibility of mice to the H1N1 influenza virus . This is evidenced by lowered mortality, attenuated inflammation, and decreased viral replications in the lungs . Thus, the molecular and cellular effects of Epigoitrin’s action are primarily antiviral.

Action Environment

The action of Epigoitrin can be influenced by environmental factors such as diet. For instance, in a murine high-fat diet model, the addition of Epigoitrin to the diet significantly reduced fat deposition, increased glucose tolerance, improved insulin sensitivity, and increased energy expenditure . This suggests that Epigoitrin’s action, efficacy, and stability can be influenced by the dietary environment.

Applications De Recherche Scientifique

Epigoitrin a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'Action

Epigoitrin exerce ses effets par le biais de plusieurs mécanismes :

Activité Anticancéreuse : Epigoitrin présente des propriétés anticancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire.

Activité Antithyroïdienne : Il interfère avec la synthèse des hormones thyroïdiennes, ce qui conduit à une activité thyroïdienne réduite.

Analyse Biochimique

Biochemical Properties

Epigoitrin interacts with various biomolecules in biochemical reactions. It has been found to reduce intracellular fat deposition, increase short-chain acyl CoA dehydrogenase (SCAD) activity, promote glucose uptake and glycogen storage, increase ATP production, and reduce glutathione (GSH) content .

Cellular Effects

Epigoitrin has significant effects on various types of cells and cellular processes. It significantly decreases the susceptibility of restraint mice to H1N1 influenza virus . It also reduces intracellular fat deposition and promotes glucose uptake and glycogen storage in HepG2 cells .

Molecular Mechanism

Epigoitrin exerts its effects at the molecular level through various mechanisms. It reduces the protein expression of mitofusin-2 (MFN2), which elevates mitochondria antiviral signaling (MAVS) protein expression and subsequently increases the production of IFN-β and interferon inducible transmembrane 3 (IFITM3), thereby helping to fight viral infections .

Metabolic Pathways

Epigoitrin is involved in various metabolic pathways. It promotes glucose uptake and glycogen storage, indicating its involvement in glucose metabolism .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Epigoitrin peut être synthétisé par différentes méthodes. Une approche courante consiste à l'extraire des racines de Strobilanthes cusia à l'aide de solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le DMSO et l'acétone . La chromatographie liquide haute performance (HPLC) est souvent utilisée pour déterminer la teneur en épigoitrin dans les extraits .

Méthodes de Production Industrielle : La production industrielle d'épigoitrin implique généralement l'extraction à grande échelle des racines d'Isatis indigotica. Le processus comprend l'extraction par solvant suivie d'une purification par des techniques chromatographiques pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Epigoitrin subit diverses réactions chimiques, notamment :

Oxydation : Epigoitrin peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir l'épigoitrin en ses dérivés thiols correspondants.

Substitution : Epigoitrin peut participer à des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés dans des conditions douces.

Principaux Produits Formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués selon le nucléophile utilisé

Comparaison Avec Des Composés Similaires

Epigoitrin est souvent comparé à d'autres alcaloïdes soufrés tels que :

Goitrine : Structure similaire et présente également une activité antithyroïdienne.

Sulforaphane : Connu pour ses propriétés anticancéreuses mais diffère dans son mécanisme d'action.

Indirubine : Un autre composé de Isatis indigotica avec des activités anticancéreuses et antivirales notables.

Unicité : La combinaison unique d'activités antivirales, anticancéreuses et antithyroïdiennes d'Epigoitrin, ainsi que sa capacité à moduler les réponses immunitaires, le distingue des autres composés similaires .

Propriétés

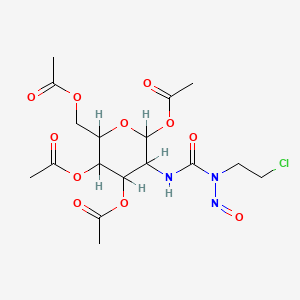

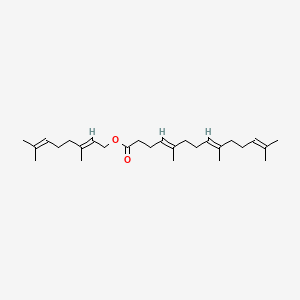

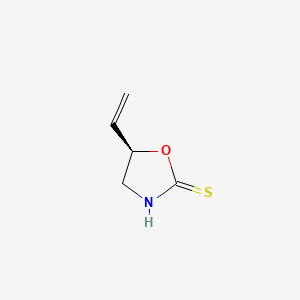

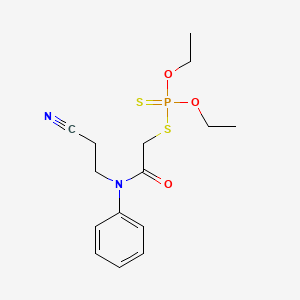

IUPAC Name |

(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318342 | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

1072-93-1, 500-12-9 | |

| Record name | Epigoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGOITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epigoitrin exert its antiviral effects?

A1: [, , ] Epigoitrin demonstrates antiviral activity through multiple mechanisms, including:

Q2: Does epigoitrin directly kill viruses?

A2: [] No, studies indicate that epigoitrin doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.

Q3: How does epigoitrin affect the immune system in the context of viral infection?

A3: [] Research suggests that epigoitrin might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. Epigoitrin appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.

Q4: Does epigoitrin demonstrate other pharmacological activities besides antiviral effects?

A4: [, ] Yes, epigoitrin also displays promising potential in other areas:

Q5: What is the chemical structure of epigoitrin?

A5: [] Epigoitrin is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.

Q6: What is the molecular formula and weight of epigoitrin?

A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.

Q7: What are the common methods for extracting epigoitrin from Isatidis radix?

A7: [, , , ] Several methods are used to extract and purify epigoitrin from Isatidis radix:

Q8: Are there differences in the epigoitrin content based on the extraction method used?

A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of epigoitrin. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing epigoitrin extraction.

Q9: What analytical techniques are commonly employed to identify and quantify epigoitrin?

A9: [, , , , ] Various analytical techniques are used for epigoitrin analysis:

Q10: What is known about the pharmacokinetic properties of epigoitrin?

A10: [, ] Pharmacokinetic studies in rats have shown:

Q11: Are there differences in the pharmacokinetics of epigoitrin when administered in different forms?

A11: [] Yes, the pharmacokinetic parameters of epigoitrin differ based on the form it's given:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)